

# An In-depth Technical Guide to Methyl 4-(sulfamoylmethyl)benzoate

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## Compound of Interest

Compound Name: Methyl 4-(sulfamoylmethyl)benzoate

Cat. No.: B1279759

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## Abstract

**Methyl 4-(sulfamoylmethyl)benzoate** is a distinct organic compound featuring both a methyl ester and a sulfamoylmethyl group attached to a benzene ring. This whitepaper provides a comprehensive overview of its chemical properties, drawing from available computational data and established principles of organic chemistry. Due to the limited experimentally determined information, this guide also presents a plausible synthetic route and predicted spectroscopic data to aid researchers in its synthesis and characterization. The potential for biological activity, extrapolated from related sulfonamide-containing molecules, is also briefly discussed, highlighting areas for future investigation.

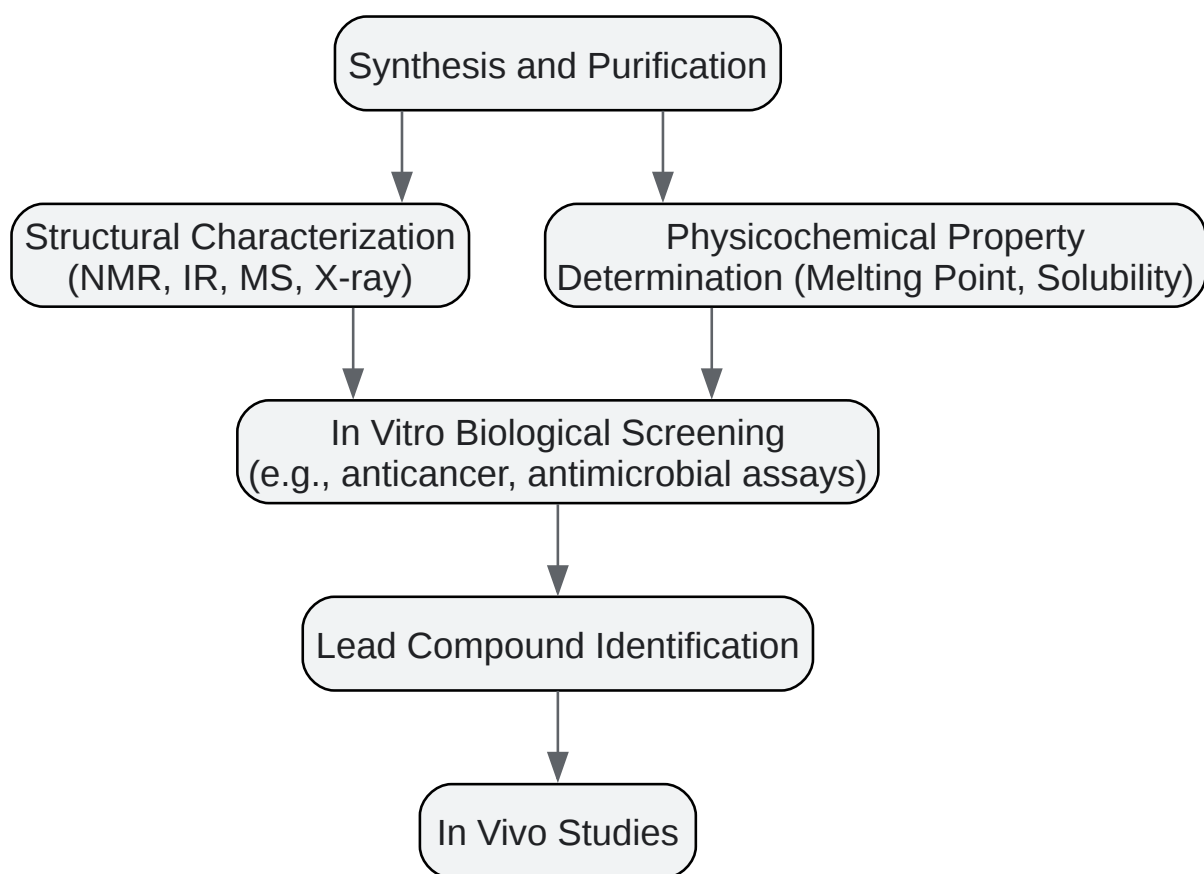
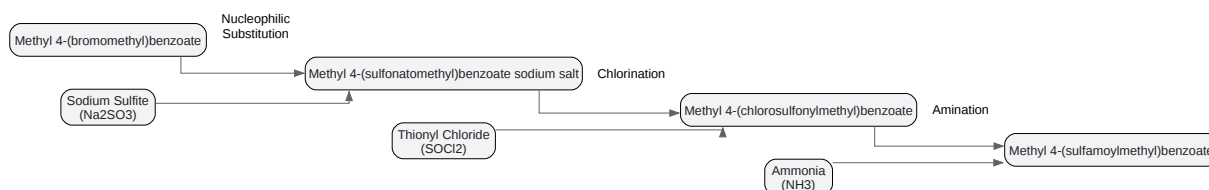
## Chemical and Physical Properties

Precise experimental data for **Methyl 4-(sulfamoylmethyl)benzoate** is not readily available in the current scientific literature. The following table summarizes the computed physicochemical properties sourced from the PubChem database, providing a foundational understanding of this compound.<sup>[1]</sup>

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO <sub>4</sub> S	PubChem[1]
Molecular Weight	229.25 g/mol	PubChem[1]
Canonical SMILES	<chem>COC(=O)C1=CC=C(C=C1)CS(=O)(=O)N</chem>	PubChem[1]
InChI Key	UUHYOFJXOUVLGG-UHFFFAOYSA-N	PubChem[1]
XLogP3-AA (Predicted)	0.8	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	4	PubChem[1]
Rotatable Bond Count	4	PubChem[1]
Exact Mass	229.04088 g/mol	PubChem[1]
Monoisotopic Mass	229.04088 g/mol	PubChem[1]
Topological Polar Surface Area	94.8 Å <sup>2</sup>	PubChem[1]
Heavy Atom Count	15	PubChem[1]
Complexity	307	PubChem[1]

## Proposed Synthesis

Currently, a specific, experimentally validated synthesis for **Methyl 4-(sulfamoylmethyl)benzoate** is not documented. However, a logical synthetic pathway can be proposed based on well-established organic reactions. The following multi-step synthesis starts from commercially available methyl 4-(bromomethyl)benzoate.



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## References

- 1. PubChemLite - Methyl 4-(sulfamoylmethyl)benzoate (C<sub>9</sub>H<sub>11</sub>NO<sub>4</sub>S) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 4-(sulfamoylmethyl)benzoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1279759#methyl-4-sulfamoylmethyl-benzoate-chemical-properties]

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